N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9867847
InChI: InChI=1S/C19H20N6O2S/c1-3-11-25-18(15-12-20-9-10-21-15)23-24-19(25)28-13-17(26)22-14-7-5-6-8-16(14)27-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,22,26)
SMILES: CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3
Molecular Formula: C19H20N6O2S
Molecular Weight: 396.5 g/mol

N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC9867847

Molecular Formula: C19H20N6O2S

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C19H20N6O2S
Molecular Weight 396.5 g/mol
IUPAC Name N-(2-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H20N6O2S/c1-3-11-25-18(15-12-20-9-10-21-15)23-24-19(25)28-13-17(26)22-14-7-5-6-8-16(14)27-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,22,26)
Standard InChI Key MIUSYTMTYLMVSJ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3
Canonical SMILES CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Framework

The compound features a multifunctional architecture combining an N-(2-ethoxyphenyl)acetamide moiety linked via a sulfanyl bridge to a 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole heterocycle. The ethoxyphenyl group contributes aromaticity and electron-donating effects, while the triazole-pyrazine system introduces nitrogen-rich heteroaromaticity and π-conjugation. The propenyl substituent at the triazole’s 4-position enhances steric bulk and potential reactivity for further functionalization .

Key Functional Groups:

  • Ethoxy Group (-OCH₂CH₃): Ortho-substituted on the phenyl ring, influencing solubility and steric interactions .

  • Acetamide (-NHCOCH₃): Provides hydrogen-bonding capacity and metabolic stability .

  • 1,2,4-Triazole: A five-membered ring with three nitrogen atoms, conferring rigidity and coordination potential .

  • Pyrazine: A six-membered diazine ring enhancing electronic delocalization .

Spectroscopic Signatures

Spectral data for analogous triazole-acetamide derivatives reveal characteristic patterns:

  • FT-IR: Strong absorption at ~1650–1680 cm⁻¹ (amide C=O stretch) , ~1250 cm⁻¹ (C-O-C of ethoxy) , and ~2550 cm⁻¹ (S-H stretch in sulfanyl groups) .

  • ¹H NMR: Distinct signals include δ 1.3–1.5 ppm (ethoxy CH₃), δ 3.3–3.5 ppm (methoxy or acetamide CH₃), and δ 6.8–7.5 ppm (aromatic protons) .

  • Mass Spectrometry: Molecular ion peaks ([M]⁺) align with theoretical masses, with fragmentation pathways involving loss of ethoxy (-46 amu) or propenyl (-41 amu) groups .

Synthetic Methodologies

Stepwise Synthesis

The compound is synthesized through sequential nucleophilic substitution and cyclization reactions, as demonstrated in analogous triazole derivatives :

  • Formation of 4-Amino-5-(Pyrazin-2-yl)-4H-1,2,4-Triazole-3-Thiol:

    • Reacting pyrazine-2-carbohydrazide with carbon disulfide in methanol under reflux yields the triazole-thiol intermediate .

    • Conditions: Triethylamine catalyst, 10-hour reflux, purified via column chromatography (hexane:ethyl acetate) .

  • N-Acylation with Propenyl Group:

    • Introducing the propenyl substituent via alkylation using allyl bromide in dry dioxane .

  • Sulfanyl-Acetamide Coupling:

    • Reacting the triazole-thiol with N-(2-ethoxyphenyl)-2-chloroacetamide in the presence of K₂CO₃ .

Critical Parameters:

  • Solvent Choice: Anhydrous dioxane minimizes hydrolysis of acid chlorides .

  • Stoichiometry: A 1:1.2 molar ratio of triazole-thiol to chloroacetamide ensures complete conversion .

Purification and Yield Optimization

  • Recrystallization: Ethanol/water mixtures (7:3) yield crystals with >95% purity .

  • Column Chromatography: Silica gel with hexane:ethyl acetate gradients (8:2 to 6:4) resolves unreacted intermediates .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic ethoxyphenyl group .

  • Thermal Stability: Decomposition above 220°C, as observed in differential scanning calorimetry (DSC) of related compounds .

Comparative Analysis with Analogues

PropertyTarget CompoundN-(2-Methoxyphenyl)Acetamide N-(4-Ethoxyphenyl)Acetamide
Melting Point (°C)158–162 (predicted)70–7498–102
LogP2.8 (calculated)1.62.1
BioactivityAntifungal (in silico)Intermediate useAgrochemical precursor

Biological Activity and Applications

Agricultural Chemistry

Structural analogs demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), a target in weed control . The propenyl group could enhance soil mobility compared to non-allylated derivatives .

Toxicological and Environmental Considerations

Ecotoxicity

GreenScreen® assessments of related ethoxyphenyl acetamides classify them as Very High hazard for chronic aquatic toxicity (EC₅₀ < 1 mg/L) . Persistence (t₁/₂ > 60 days in water) raises concerns about bioaccumulation .

Human Health Hazards

  • Carcinogenicity: Predicted moderate risk via VEGA modeling due to structural alerts for DNA alkylation .

  • Neurotoxicity: Limited data, but acrylamide-related fragments warrant further study .

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